
dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is an organometallic compound with the molecular formula C26H48Cl2P2Pd. It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound is known for its stability and effectiveness in facilitating reactions, making it a valuable reagent in both academic and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically involves the reaction of palladium(II) chloride with 1,2-bis(dicyclohexylphosphino)ethane. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation. The process involves dissolving palladium(II) chloride in a suitable solvent, such as dichloromethane or toluene, followed by the addition of 1,2-bis(dicyclohexylphosphino)ethane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The final product is often purified through recrystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligand exchange reactions are common, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligands: Such as phosphines, amines, or carbenes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
科学研究应用
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science.
作用机制
The mechanism by which dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The compound acts as a catalyst by lowering the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrates used .
相似化合物的比较
Similar Compounds
Dichloropalladium;1,2-bis(diphenylphosphino)ethane: Another palladium complex with similar catalytic properties.
Dichloropalladium;1,3-bis(diphenylphosphino)propane: A related compound with a different ligand structure.
Dichloropalladium;1,4-bis(diphenylphosphino)butane: Similar in function but with a longer ligand chain.
Uniqueness
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is unique due to its high stability and effectiveness as a catalyst. The bulky dicyclohexylphosphino ligands provide steric protection to the palladium center, enhancing its reactivity and selectivity in various reactions. This makes it a preferred choice in many catalytic processes .
属性
分子式 |
C26H48Cl2P2Pd |
|---|---|
分子量 |
599.9 g/mol |
IUPAC 名称 |
dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane |
InChI |
InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
OMLAGPLARSIWKU-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
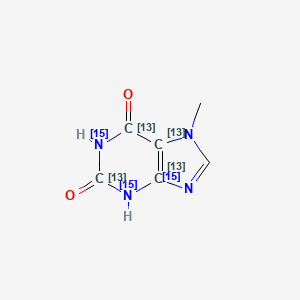
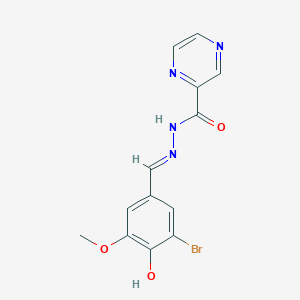


![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
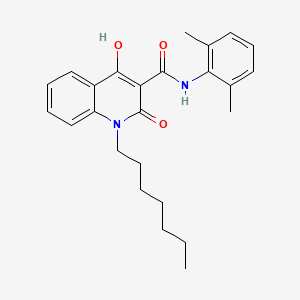

![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
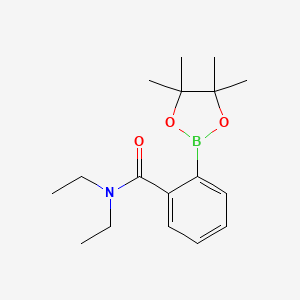

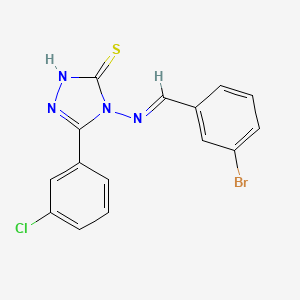
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
